
2-bromo-N-(1-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(1-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
Applications De Recherche Scientifique
2-bromo-N-(1-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been studied for its potential applications in various scientific fields. In medicine, it has been investigated for its anticancer properties and as a potential drug candidate for the treatment of cancer. It has also been studied for its antibacterial and antifungal activities. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In industry, it has been studied for its potential use in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-bromo-N-(1-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is not fully understood. However, it is believed to exert its biological effects by inhibiting certain enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-bromo-N-(1-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in lab experiments is its potential as a versatile tool for studying various biological processes. Its broad range of biological activities makes it a useful compound for investigating the mechanisms of action of different enzymes and proteins. However, one of the limitations of using this compound is its potential toxicity, which can affect the interpretation of the results obtained from experiments.
Orientations Futures
There are several future directions for the study of 2-bromo-N-(1-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. One direction is to investigate its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to study its potential as a pesticide and herbicide for agricultural applications. Additionally, further research is needed to better understand its mechanism of action and to develop safer and more effective derivatives of this compound for use in various scientific fields.
Conclusion
In conclusion, this compound is a compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop safer and more effective derivatives for use in various applications.
Méthodes De Synthèse
The synthesis of 2-bromo-N-(1-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves the reaction between 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine and 2-bromo-N-(2-hydroxyethyl)benzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) for several hours. The resulting compound is purified by column chromatography to obtain the final product.
Propriétés
IUPAC Name |
2-bromo-N-[1-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O4/c1-11(21-18(24)13-6-4-5-7-14(13)20)19-22-17(23-27-19)12-8-9-15(25-2)16(10-12)26-3/h4-11H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVQQAFZSODMCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

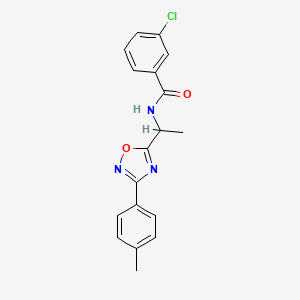
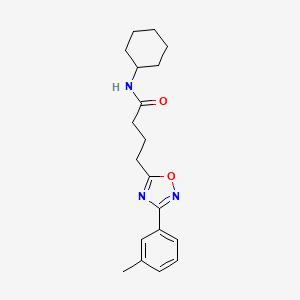
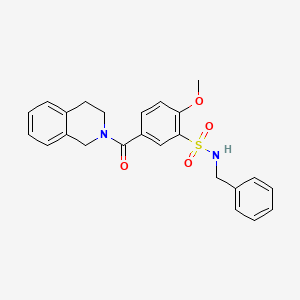


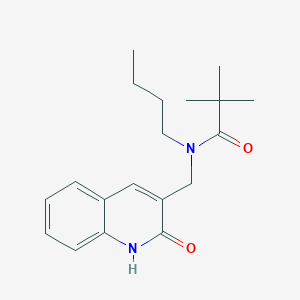
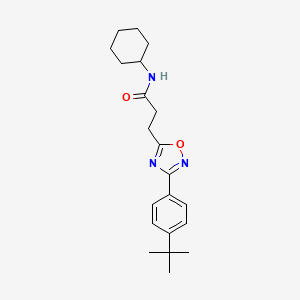



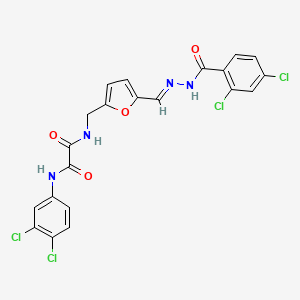
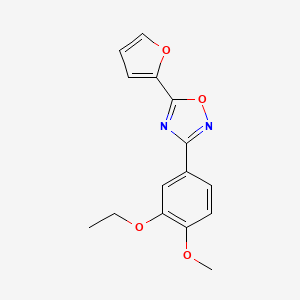
![3-(2-chlorophenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7699958.png)
